1-(2-Methoxyphenyl)butane-1,3-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-methoxyphenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)7-10(13)9-5-3-4-6-11(9)14-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLODCSPQGTOTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440326 | |
| Record name | 1-(2-methoxyphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56290-53-0 | |
| Record name | 1-(2-methoxyphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of β Diketone Scaffolds in Modern Chemical Research
β-Diketones, characterized by two carbonyl groups separated by a single methylene (B1212753) group, are pivotal building blocks in organic synthesis and coordination chemistry. ijpras.comicm.edu.pl Their importance stems from several key features:
Keto-Enol Tautomerism: A crucial characteristic of β-diketones is their existence in a state of equilibrium between the keto and enol forms. icm.edu.pl The enol form is often stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding, a feature that significantly influences their reactivity. icm.edu.pl
Metal Chelation: The enol form of β-diketones readily forms stable complexes with a wide array of metal ions. This property makes them invaluable ligands in coordination chemistry, with applications ranging from catalysts to materials science. icm.edu.plresearchgate.net
Synthetic Versatility: The reactive nature of the dicarbonyl moiety allows for a variety of chemical transformations, making β-diketones versatile precursors for the synthesis of numerous heterocyclic compounds like pyrazoles and isoxazoles. ijpras.comresearchgate.net
Biological Relevance: The β-diketone scaffold is present in various naturally occurring compounds and has been explored for a range of biological activities. mdpi.commdpi.com
The wide-ranging utility of β-diketones has spurred ongoing research into their synthesis and the development of novel derivatives with tailored properties. mdpi.com
Overview of Aromatic β Diketones: Structural Features and Research Relevance
Aromatic β-diketones, which include 1-(2-Methoxyphenyl)butane-1,3-dione, possess at least one aromatic ring attached to one of the carbonyl groups. This structural feature introduces additional dimensions to their chemical behavior:
Electronic Effects: The aromatic ring can influence the acidity of the methylene (B1212753) protons and the stability of the enol form through resonance and inductive effects. Substituents on the aromatic ring, such as the methoxy (B1213986) group in the subject compound, can further modulate these properties.
Extended Conjugation: The presence of an aromatic ring extends the π-conjugated system, which can impact the spectroscopic properties of the molecule and its metal complexes, often leading to interesting photophysical behaviors. nih.gov
Synthetic Accessibility: A common method for synthesizing aromatic β-diketones is the Claisen condensation, which involves the reaction of an appropriate ester and a ketone in the presence of a base. ijpras.comnih.gov
The research relevance of aromatic β-diketones is vast, with applications in the development of fluorescent materials, as components in metal-organic frameworks (MOFs), and as precursors for pharmacologically active molecules. researchgate.netnih.gov
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₃ |
| Average Mass | 192.214 g/mol |
| Monoisotopic Mass | 192.078644 g/mol |
| CAS Number | 56290-53-0 |
Data sourced from epa.gov
Related Aromatic β-Diketones
The structural motif of an aromatic ring linked to a butane-1,3-dione core is found in several related compounds, each with unique properties depending on the position and nature of the substituents.
| Compound Name | Molecular Formula | CAS Number |
| 1-(3-Methoxyphenyl)butane-1,3-dione | C₁₁H₁₂O₃ | 29681-99-0 |
| 1-(4-Methoxyphenyl)butane-1,3-dione | C₁₁H₁₂O₃ | 4023-80-7 |
| 1-(Thiophen-2-yl)butane-1,3-dione | C₈H₈O₂S | 3051-27-2 |
| 1-(2-Methoxyphenyl)-3-phenylpropane-1,3-dione | C₁₆H₁₄O₃ | 41126-22-1 |
Data sourced from lookchem.comnih.govsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Keto-Enol Tautomerism in β-Diketones
The equilibrium between the keto and enol tautomers is a defining feature of β-diketones. icm.edu.pl For simple acyclic β-diketones like acetylacetone, the enol form is significantly favored due to the stability conferred by intramolecular hydrogen bonding and conjugation. libretexts.org The solvent can also play a significant role in the position of this equilibrium. rsc.org
The stability of the enol tautomer can be further enhanced by factors such as extended conjugation with an aromatic ring. libretexts.org In some cases, such as with 2,4-cyclohexadienone, the enol form (phenol) is so stable due to the gain of aromaticity that it is the exclusive tautomer present. libretexts.orgyoutube.com
The study of keto-enol tautomerism is often conducted using techniques like NMR spectroscopy and computational methods such as Density Functional Theory (DFT). rsc.orgruc.dk These methods provide insights into the relative stabilities of the tautomers and the strength of the intramolecular hydrogen bonds. mdpi.com
Synthesis and Applications
The synthesis of β-diketones like this compound is often achieved through the Claisen condensation of an ester with a ketone. nih.gov Variations of this method and other synthetic strategies continue to be developed to improve yields and expand the scope of accessible structures. mdpi.comnih.gov
The versatility of the β-diketone scaffold makes it a valuable intermediate in the synthesis of more complex molecules. For instance, they are key precursors for creating various heterocyclic compounds. ijpras.comresearchgate.net Furthermore, their ability to chelate metals has led to their use in the preparation of metal complexes with diverse applications, including as catalysts and in materials science. icm.edu.plresearchgate.net For example, β-diketones have been used to create complexes for applications in chemical vapor deposition (CVD) and as luminescent materials. researchgate.net
Structural and Tautomeric Investigations of 1 2 Methoxyphenyl Butane 1,3 Dione
Keto-Enol Tautomerism Equilibrium in Solution and Solid State
1-(2-Methoxyphenyl)butane-1,3-dione, like other β-diketones, exists as an equilibrium mixture of its keto and enol tautomers. The diketo form contains two adjacent carbonyl groups, while the enol form is characterized by a hydroxyl group hydrogen-bonded to a carbonyl oxygen, creating a six-membered pseudo-aromatic ring. The position of this equilibrium is highly sensitive to the compound's physical state (solid or solution) and the nature of its environment. In many instances, the enol form is significantly stabilized and can be the predominant species. For 1,3-dicarbonyls, the enol tautomer is often more stable due to the formation of a stabilizing intramolecular hydrogen bond and conjugation of the double bond with the carbonyl group. libretexts.org
The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the ratio of keto to enol tautomers in a solution of this compound. Generally, non-polar solvents tend to favor the enol form. This preference is attributed to the stabilization gained from the internal hydrogen bond within the enol structure, which is more significant in an environment that cannot form competing hydrogen bonds with the solute.
Conversely, polar protic solvents can shift the equilibrium towards the keto form. researchgate.net These solvents can form intermolecular hydrogen bonds with both the keto and enol forms, thereby disrupting the intramolecular hydrogen bond that stabilizes the enol tautomer. Polar aprotic solvents can also influence the equilibrium, often favoring the keto form due to their polarity. nih.gov The study of various β-ketoamides has shown that the keto-enol equilibrium is significantly affected by the solvent, with different tautomeric populations observed in solvents like chloroform (B151607) and DMSO. researchgate.net
Table 1: General Influence of Solvent Type on Keto-Enol Equilibrium of β-Diketones
| Solvent Type | Predominant Tautomer | Rationale |
| Non-polar (e.g., Hexane, Benzene) | Enol | Intramolecular hydrogen bond is the primary stabilizing interaction. |
| Polar Aprotic (e.g., DMSO, Acetone) | Keto | Solvent polarity can stabilize the more polar keto form. |
| Polar Protic (e.g., Water, Ethanol) | Keto | Solvent competes for hydrogen bonding, disrupting the internal H-bond of the enol. researchgate.net |
Electron-donating groups on the phenyl ring generally stabilize the enol form by enhancing the electron density of the conjugated system. Conversely, electron-withdrawing groups would be expected to increase the acidity of the methylene (B1212753) protons in the keto form, potentially favoring enolization. The methyl group on the butane (B89635) chain also contributes to the electronic environment, though its effect is generally less pronounced than that of the aromatic substituent.
Conformational Analysis and Rotational Isomerism
Beyond tautomerism, this compound exhibits conformational flexibility. The primary sources of this flexibility are the rotation around the single bond connecting the phenyl ring to the carbonyl group and the rotation around the single bond between the carbonyl carbon and the methylene carbon.
Resonance-Assisted Hydrogen Bonding (RAHB) in Aromatic β-Diketones
The intramolecular hydrogen bond in the enol form of this compound is a classic example of a Resonance-Assisted Hydrogen Bond (RAHB). mdpi.com The RAHB concept posits that the strength of the hydrogen bond is enhanced by π-electron delocalization within a conjugated system. mdpi.comrsc.org
In the enol of an aromatic β-diketone, a resonance structure can be drawn where the hydroxyl proton is transferred to the carbonyl oxygen, resulting in a zwitterionic form with separated charges. mdpi.com This resonance contributes to the electronic structure, leading to:
An increase in the acidity of the hydroxyl group.
An increase in the basicity of the carbonyl oxygen.
This cooperative effect strengthens the O-H···O hydrogen bond beyond what would be expected from a simple electrostatic interaction. The π-conjugated system allows for a more effective rearrangement of electron density in response to the hydrogen bond formation. rsc.org Theoretical analyses have shown that while electrostatic interactions are significant, the stabilization from charge rearrangement in the π-framework is a key component of the RAHB. nih.gov Experimental evidence for RAHB in 1,3-diaryl-1,3-propanedione enols includes very short O···O distances, delocalization in the conjugated fragment, and characteristic shifts in IR and NMR spectra. unife.it
Table 2: Characteristics of Resonance-Assisted Hydrogen Bonding (RAHB)
| Feature | Description |
| Enhanced Bond Strength | The hydrogen bond is stronger than in non-conjugated systems. |
| π-Electron Delocalization | The conjugated system facilitates charge redistribution, strengthening the H-bond. rsc.org |
| Short O···O Distance | The distance between the two oxygen atoms is significantly shorter than in typical hydrogen bonds. unife.it |
| Spectroscopic Signatures | Characteristic downfield shift of the enolic proton in ¹H NMR and a broad, low-frequency O-H stretching band in IR spectroscopy. unife.it |
Spectroscopic Characterization and Elucidation of 1 2 Methoxyphenyl Butane 1,3 Dione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) for Tautomer Quantification and Structural Assignment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in both identifying and quantifying the tautomers of 1-(2-methoxyphenyl)butane-1,3-dione. The compound exists as an equilibrium between its diketo form and, more predominantly, its intramolecularly hydrogen-bonded enol form. These forms are in slow exchange on the NMR timescale, resulting in distinct sets of signals for each tautomer.
The ¹H NMR spectrum of the enol form is characterized by several key signals:
A sharp singlet corresponding to the methyl protons (CH₃).
A singlet for the methine proton (-CH=) of the enol.
A downfield signal, often broad, for the enolic hydroxyl proton (-OH), which is involved in a strong intramolecular hydrogen bond.
A complex set of signals in the aromatic region corresponding to the protons of the 2-methoxyphenyl group.
A singlet for the methoxy (B1213986) group (-OCH₃) protons.
The diketo form, present in smaller amounts, shows characteristic signals for the methylene (B1212753) protons (-CH₂-) flanked by the two carbonyl groups. The relative concentrations of the enol and keto tautomers can be determined by integrating the characteristic signals of each form. researchgate.net This equilibrium is highly sensitive to the solvent used; polar solvents tend to stabilize the more polar diketo form, shifting the equilibrium. researchgate.net
For a closely related compound, 1-phenyl-1,3-butanedione, the distinction between tautomers is clear in different deuterated solvents. In a nonpolar solvent like CDCl₃, the enol form is predominant, while in a polar solvent like methanol-d₄, the keto form is favored. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Tautomers of an Aryl-butane-1,3-dione in CDCl₃ Data is illustrative and based on analogous compounds like 1-phenyl-1,3-butanedione.
| Proton Assignment | Keto Form | Enol Form | Multiplicity |
| -CH₃ (acetyl) | ~2.2 | ~2.1 | s |
| -CH₂- | ~4.0 | - | s |
| =CH- | - | ~6.1 | s |
| Ar-H | ~7.4-8.0 | ~7.3-7.9 | m |
| Enolic -OH | - | ~16.0 | s (broad) |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a single sharp line for each unique carbon atom. libretexts.orgdocbrown.info
For this compound, distinct ¹³C signals are expected for the keto and enol tautomers.
Enol Form: The spectrum will show signals for two carbonyl carbons (one more shielded due to conjugation and hydrogen bonding), carbons of the C=C double bond, the methyl carbon, the methoxy carbon, and the aromatic carbons.
Keto Form: This form would be characterized by signals for two distinct carbonyl carbons and the methylene carbon.
The chemical shifts provide valuable structural information. For instance, the carbons of the enol double bond will appear in the olefinic region of the spectrum, while the methylene carbon of the keto form will be significantly upfield. The carbonyl signals in the enol form are typically found at slightly different chemical shifts compared to the diketo form due to the effects of conjugation and hydrogen bonding.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for the Enol Form of this compound Data is illustrative and based on general values for β-diketones and substituted benzenes.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (acetyl) | ~200-204 |
| C=O (benzoyl) | ~180-185 |
| =C-O (enolic) | ~190-195 |
| =CH- (enolic) | ~95-100 |
| Aromatic C-O | ~155-160 |
| Aromatic C-H | ~110-135 |
| Aromatic C (quaternary) | ~120-130 |
| -OCH₃ | ~55 |
| -CH₃ | ~25 |
Deuterium (B1214612) and Oxygen Isotope Effects on Chemical Shifts
The study of isotope effects on NMR chemical shifts, particularly through deuterium substitution, is a subtle but powerful technique for probing molecular structure and dynamics. huji.ac.il In this compound, exchanging the acidic enolic proton with deuterium (by adding D₂O or using a deuterated solvent like CD₃OD) leads to several observable effects.
The most immediate effect is the disappearance of the enolic -OH signal from the ¹H NMR spectrum, which confirms its assignment. Furthermore, the substitution of hydrogen with deuterium can cause small but measurable changes in the chemical shifts of nearby carbon atoms in the ¹³C NMR spectrum, known as secondary isotope effects (nΔC(OD), where n is the number of bonds). nih.gov
The two-bond isotope effect, ²ΔC(OD), on the carbons flanking the hydroxyl group (the C=O and =C-OH carbons) is particularly informative. Its magnitude is related to the strength of the intramolecular hydrogen bond; a stronger bond generally leads to a larger isotope effect. nih.gov These effects arise because the heavier deuteron (B1233211) has a lower zero-point vibrational energy and sits (B43327) lower in the potential energy well of the O-H bond, slightly altering the bond length and electron distribution, which in turn affects the shielding of adjacent nuclei. fu-berlin.de Long-range isotope effects can also be transmitted through the hydrogen bond. rsc.org
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
While 1D NMR provides essential information, complex molecules often suffer from signal overlap. Two-dimensional (2D) NMR techniques overcome this by spreading the signals across two frequency axes, revealing correlations between nuclei. scribd.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between adjacent protons in the aromatic ring, confirming their connectivity and substitution pattern. It would not show correlations for the isolated methyl, methine, and methoxy singlets of the enol form.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). ustc.edu.cn An HSQC spectrum is invaluable for unambiguously assigning the signals in the ¹³C spectrum. For instance, it would link the methine proton signal to the =CH- carbon signal and the various aromatic proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). ustc.edu.cn HMBC is crucial for piecing together the molecular skeleton, especially around quaternary (non-protonated) carbons. Key correlations would include:
The methyl protons to the acetyl carbonyl carbon (C=O).
The methine proton (=CH-) to both carbonyl carbons and the quaternary aromatic carbon.
The methoxy protons to the aromatic carbon to which the group is attached (C-O).
Table 3: Expected Key HMBC Correlations for the Enol Form of this compound
| Proton (¹H) | Correlating Carbon (¹³C) |
| -CH₃ | C=O (acetyl), =CH- |
| =CH- | C=O (acetyl), C=O (benzoyl), Quaternary Aromatic C |
| -OCH₃ | Aromatic C-O |
| Ar-H (ortho to C=O) | C=O (benzoyl), Other Aromatic C's |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the IR spectrum is dominated by the absorptions of the carbonyl and enol groups.
The keto-enol tautomerism is evident in the IR spectrum. The diketo form would show two distinct C=O stretching bands around 1720 cm⁻¹ and 1700 cm⁻¹. However, the enol form, which is typically dominant, displays a different pattern. The intramolecular hydrogen bond significantly affects the vibrational frequencies.
Key features in the IR spectrum of the enol tautomer include:
A very broad and strong absorption band in the region of 3200-2400 cm⁻¹ due to the O-H stretching of the chelated enolic hydroxyl group.
A strong absorption band around 1600 cm⁻¹, which is attributed to the conjugated carbonyl (C=O) group involved in the hydrogen bond. This frequency is lower than that of a typical ketone due to conjugation and hydrogen bonding.
A band around 1580-1540 cm⁻¹ corresponding to the C=C stretching vibration of the enol.
Absorptions corresponding to the aromatic ring C-H and C=C stretching vibrations.
A characteristic C-O stretching band for the methoxy group.
The IR spectrum for the related compound 1-phenyl-1,3-butanedione shows characteristic absorptions for the dicarbonyl system. nist.gov
Table 4: Characteristic IR Absorption Bands for this compound Data is illustrative and based on general values for β-diketones.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch | Enolic -OH (H-bonded) | 3200 - 2400 | Strong, Broad |
| C-H stretch | Aromatic | 3100 - 3000 | Medium |
| C-H stretch | Aliphatic | 3000 - 2850 | Medium |
| C=O stretch | Conjugated, H-bonded Ketone | ~1600 | Strong |
| C=C stretch | Enol & Aromatic | 1580 - 1450 | Medium-Strong |
| C-O stretch | Aryl Ether | ~1250 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for studying conjugated systems. Both tautomers of this compound contain chromophores that absorb in the UV region.
The enol form possesses a more extended system of conjugation involving the phenyl ring, the C=C double bond, and the carbonyl group. This leads to intense absorption bands, typically corresponding to π→π* transitions. The exact position of the absorption maximum (λ_max) is sensitive to the solvent environment. researchgate.net Studies on related methoxy-substituted 1,3-diphenylpropane-1,3-diones show that the position of the methoxy group influences the UV absorption spectrum. youtube.com
The diketo form has a less extended conjugated system and would be expected to exhibit a different absorption profile, primarily showing n→π* transitions of the carbonyl groups at longer wavelengths (but with much lower intensity) and more energetic π→π* transitions. The significant difference in the electronic structure of the keto and enol forms allows UV-Vis spectroscopy to be used to study the tautomeric equilibrium, complementing information obtained from NMR.
Table 5: Expected UV-Vis Absorption Maxima (λ_max) for an Aryl β-Diketone Enol Tautomer in a Nonpolar Solvent Data is illustrative and based on analogous compounds.
| Electronic Transition | Chromophore | Expected λ_max (nm) |
| π→π | Phenyl-C=C-C=O | ~320 - 350 |
| π→π | Benzene Ring | ~250 - 280 |
Coordination Chemistry of 1 2 Methoxyphenyl Butane 1,3 Dione and Its Metal Complexes
Ligand Properties and Chelation Behavior
1-(2-Methoxyphenyl)butane-1,3-dione, a β-diketone, is a versatile ligand in coordination chemistry. Its structure, featuring a phenyl ring with a methoxy (B1213986) group at the ortho position, significantly influences its coordination behavior.
Like other β-diketones, this compound primarily acts as a bidentate ligand. It coordinates to a metal ion through the two oxygen atoms of the dione (B5365651) moiety, forming a stable six-membered chelate ring. purdue.edu This chelation enhances the stability of the resulting metal complex, a phenomenon known as the chelate effect. The coordination can be represented as the ligand "grabbing" the metal atom in two places. purdue.edu
The methoxy (-OCH₃) group at the ortho position of the phenyl ring introduces specific electronic and steric effects that modulate the ligand's properties.
Electronic Effects: The methoxy group is an electron-donating group. This property increases the electron density on the phenyl ring and, by extension, on the diketone's oxygen atoms. This enhanced electron density can strengthen the ligand-metal bond, thereby increasing the stability of the complex. The position of the methoxy group can influence the electronic absorption spectra of the resulting complexes. researchgate.net
Steric Effects: The presence of the methoxy group at the ortho position introduces steric hindrance around the coordination site. rsc.org This steric bulk can influence the coordination geometry of the metal center and may affect the number of ligands that can coordinate to the metal ion. For instance, bulky ligands can stabilize complexes with unusual coordination numbers or geometries. miami.edunih.gov The steric demands of the ligand can be a determining factor in the final structure of the metal complex, potentially leading to the formation of monomers, dimers, or coordination polymers. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties.
Transition metal complexes of β-diketones are widely studied. The synthesis of these complexes is often straightforward, involving the reaction of a metal salt with the ligand in a 1:2 or 1:3 metal-to-ligand molar ratio, depending on the desired coordination number. scispace.comresearchgate.net The resulting complexes are often crystalline solids and can be characterized by techniques such as infrared (IR) spectroscopy, UV-Vis spectroscopy, and single-crystal X-ray diffraction.
The table below summarizes some of the expected transition metal complexes with this compound and their typical properties.
| Metal Ion | Typical Formula | Coordination Geometry | Color |
| Cu(II) | [Cu(L)₂] | Square Planar | Blue or Green |
| Ni(II) | [Ni(L)₂(H₂O)₂] | Octahedral | Green |
| Co(II) | [Co(L)₂(H₂O)₂] | Octahedral | Pink or Red |
| Fe(III) | [Fe(L)₃] | Octahedral | Red or Brown |
| Mn(II) | [Mn(L)₂(H₂O)₂] | Octahedral | Pale Pink |
| Cr(III) | [Cr(L)₃] | Octahedral | Green or Violet |
| L represents the deprotonated form of this compound. |
These complexes often exhibit interesting magnetic and electronic properties arising from the d-orbitals of the transition metal ions.
Lanthanide ions (Ln³⁺) can also form complexes with this compound. A key feature of these complexes is their potential for luminescence. mdpi.com The β-diketone ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. nih.govresearchgate.net This process, known as the antenna effect, is crucial for enhancing the otherwise weak absorption of lanthanide ions.
The photophysical properties of these complexes are highly dependent on the specific lanthanide ion and the structure of the ligand. nih.gov For instance, europium (Eu³⁺) complexes often exhibit red emission, while terbium (Tb³⁺) complexes show green emission. mdpi.comnih.gov The efficiency of the energy transfer and the quantum yield of the luminescence are influenced by the energy levels of the ligand and the metal ion. researchgate.net
The table below highlights some lanthanide ions and their characteristic emission colors in complexes.
| Lanthanide Ion | Typical Emission Color |
| Europium (Eu³⁺) | Red |
| Terbium (Tb³⁺) | Green |
| Samarium (Sm³⁺) | Orange-Red |
| Dysprosium (Dy³⁺) | Yellow |
The synthesis of these complexes is similar to that of transition metal complexes, often carried out in organic solvents. nih.gov Their characterization involves luminescence spectroscopy to study their emission and excitation properties. nih.govresearchgate.net
The versatility of this compound as a ligand allows for the construction of more complex coordination architectures, including heterometallic and polynuclear species. researchgate.net These are compounds containing more than one type of metal ion or multiple metal centers.
The formation of such species can be achieved through carefully designed synthetic strategies, often using bridging ligands or by controlling the stoichiometry of the reactants. researchgate.net The resulting structures can range from discrete polynuclear clusters to extended coordination polymers. mdpi.com
These complex architectures can exhibit unique magnetic, electronic, and photophysical properties that are a result of the interactions between the different metal centers. The study of heterometallic and polynuclear complexes is an active area of research with potential applications in materials science and catalysis.
Structural Analysis of Metal Complexes
The three-dimensional arrangement of ligands around a central metal ion, known as the coordination geometry, is fundamental to understanding the physical and chemical properties of a metal complex. This geometry is dictated by factors such as the size and charge of the metal ion, the nature of the ligand, and the presence of any additional (ancillary) ligands.
Determination of Coordination Geometries (e.g., Square Planar, Octahedral)
The determination of the precise coordination geometry of metal complexes of this compound is crucial for a complete understanding of their properties. Common geometries for transition metal complexes include square planar and octahedral configurations. For instance, in related systems, cobalt(II) complexes with β-diketonate ligands and pyridine (B92270) as ancillary ligands have been found to adopt a distorted octahedral geometry. uni-giessen.de In such structures, the β-diketonate ligands typically coordinate in a bidentate fashion through the two oxygen atoms, occupying the equatorial plane, while the ancillary ligands occupy the axial positions.
The specific coordination environment around a metal center in complexes with this compound would be definitively determined by single-crystal X-ray diffraction analysis. This technique provides precise bond lengths and angles, allowing for the unambiguous assignment of the coordination geometry. For example, a square planar geometry is often observed for d⁸ metal ions like copper(II), where the metal center lies in the same plane as the coordinating atoms of the ligand. rsc.org
Influence of Ancillary Ligands on Complex Structure
The introduction of ancillary, or secondary, ligands to a metal-β-diketonate complex can significantly alter its structure and, consequently, its properties. Ancillary ligands, such as pyridine or bipyridine, can complete the coordination sphere of the metal ion, leading to changes in the coordination geometry and stability of the complex.
Kinetic and Mechanistic Studies of Metal Complex Formation and Ligand Exchange Processes
Understanding the kinetics and mechanisms of complex formation and ligand exchange is essential for controlling the synthesis of desired metal complexes and for predicting their reactivity. These studies provide insights into the step-by-step process of how ligands bind to and dissociate from a metal center.
Ligand substitution reactions in metal complexes can proceed through various mechanisms, including dissociative, associative, and interchange pathways. The preferred mechanism is influenced by factors such as the nature of the metal ion, the leaving group, the entering ligand, and the solvent. Kinetic studies, often performed using techniques like stopped-flow spectrophotometry, can help elucidate these mechanisms by determining the rate law and activation parameters of the reaction. nih.gov For example, kinetic investigations of nickel(II) complexes with other types of ligands have revealed associative or associative interchange mechanisms. uni-giessen.de
The rate of ligand exchange can vary dramatically, with some complexes being labile (undergoing rapid exchange) and others being inert (undergoing slow exchange). This lability is a key factor in the catalytic activity of many metal complexes. Studies on the kinetics of substitution reactions of copper(II) complexes with tridentate Schiff base ligands by macrocyclic ligands have shown that such reactions can occur in a stepwise manner. docbrown.info
Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of metal complexes are a direct consequence of the arrangement and number of d-electrons in the metal ion and the nature of the metal-ligand interactions. These properties are often investigated using magnetic susceptibility measurements and Electron Paramagnetic Resonance (EPR) spectroscopy.
Magnetic Susceptibility Measurements
Magnetic susceptibility measurements provide information about the number of unpaired electrons in a metal complex, which is crucial for determining its spin state (high-spin or low-spin). This information, in turn, helps to elucidate the coordination environment and the nature of the ligand field. For instance, a high-spin iron(III) complex would be expected to have a magnetic moment close to the spin-only value for five unpaired electrons. researchgate.netberkeley.edu
The temperature dependence of the magnetic susceptibility can also reveal the presence of magnetic exchange interactions between metal centers in polynuclear complexes. Ferromagnetic coupling leads to an increase in the magnetic moment at lower temperatures, while antiferromagnetic coupling results in a decrease.
Table 1: Predicted Magnetic Properties of a Hypothetical Mononuclear High-Spin Iron(III) Complex with this compound
| Parameter | Predicted Value |
| Metal Ion | Fe(III) |
| d-electron configuration | d⁵ |
| Spin State | High-Spin (S = 5/2) |
| Number of Unpaired Electrons | 5 |
| Theoretical Spin-only Magnetic Moment (µ_so) | 5.92 B.M. |
| Expected Experimental Magnetic Moment | ~5.9 - 6.0 B.M. |
This table is predictive and based on theoretical principles for a high-spin d⁵ system. Actual experimental values may vary.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, i.e., those with unpaired electrons. It provides detailed information about the electronic structure and the local environment of the metal ion. For metal complexes, the EPR spectrum is characterized by the g-tensor and hyperfine coupling constants (A-tensor).
In the case of vanadyl (VO²⁺) complexes, which have a d¹ electron configuration, EPR spectroscopy is particularly informative. The EPR spectra of vanadyl complexes are typically axial, reflecting the strong V=O bond, and exhibit hyperfine splitting due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2). udel.educore.ac.uk The values of the g and A tensors are sensitive to the nature of the ligands in the equatorial plane. Therefore, EPR can be used to probe the coordination of this compound to a vanadyl center. rsc.org
Table 2: Hypothetical EPR Parameters for a Vanadyl Complex with this compound
| Parameter | Hypothetical Value |
| System | VO(1-(2-methoxyphenyl)butane-1,3-dionato)₂ |
| g_parallel (g∥) | ~1.94 |
| g_perpendicular (g_⊥) | ~1.98 |
| A_parallel (A_∥) | ~170 x 10⁻⁴ cm⁻¹ |
| A_perpendicular (A_⊥) | ~65 x 10⁻⁴ cm⁻¹ |
These values are hypothetical and based on typical ranges observed for similar vanadyl β-diketonate complexes. Experimental determination is required for confirmation.
Reactivity and Derivatization of 1 2 Methoxyphenyl Butane 1,3 Dione
Reactions at the Active Methylene (B1212753) Group
The methylene group situated between the two carbonyl groups of 1-(2-Methoxyphenyl)butane-1,3-dione exhibits significant acidity due to the electron-withdrawing nature of the adjacent carbonyls. This allows for the ready formation of a stable enolate ion in the presence of a base. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.
Alkylation and acylation reactions at this position are common transformations. By treating the dione (B5365651) with a suitable base followed by an alkyl or acyl halide, new substituents can be introduced at the C2 position. These reactions expand the structural diversity of the starting material, providing access to a broader range of derivatives with potentially altered chemical and physical properties.
Condensation Reactions with Nitrogen and Sulfur Nucleophiles
The carbonyl groups of this compound are electrophilic and readily undergo condensation reactions with various nitrogen and sulfur-containing nucleophiles. These reactions are fundamental in the construction of imines, enamines, and their thio-analogs, which are important intermediates in organic synthesis.
Formation of Ketoimines and Related Schiff Bases
The reaction of this compound with primary amines leads to the formation of ketoimines or Schiff bases. This condensation typically occurs under mild acidic or basic conditions and involves the nucleophilic attack of the amine on one of the carbonyl carbons, followed by dehydration. The resulting ketoimines are characterized by a carbon-nitrogen double bond and are valuable precursors for the synthesis of more complex nitrogen-containing heterocycles.
| Reactant | Product | Reaction Conditions |
| This compound | Ketoimine/Schiff Base | Primary Amine, Mild Acid/Base |
Synthesis of Thioketones
In a similar fashion to the formation of ketoimines, this compound can be converted to its corresponding thioketone derivatives. This transformation is typically achieved by reacting the dione with a sulfurating agent, such as Lawesson's reagent or phosphorus pentasulfide. The reaction involves the replacement of one or both of the carbonyl oxygen atoms with sulfur. These thioketones are useful intermediates in the synthesis of sulfur-containing heterocyclic compounds.
| Reactant | Product | Reagent |
| This compound | Thioketone | Lawesson's Reagent or P4S10 |
Cyclocondensation Reactions for Heterocyclic Compound Synthesis
Cyclocondensation reactions of this compound with binucleophilic reagents are a cornerstone for the synthesis of a wide variety of heterocyclic compounds. These reactions exploit the bifunctional nature of the dione to construct ring systems of significant chemical and pharmacological interest.
Pyrimidine (B1678525) Derivatives and Fused Systems
Pyrimidines, a class of nitrogen-containing heterocycles, can be synthesized through the cyclocondensation of this compound with amidines, guanidines, or urea. ijraset.com The reaction proceeds through the initial formation of a monoadduct, followed by an intramolecular cyclization and dehydration to afford the pyrimidine ring. The specific substitution pattern on the resulting pyrimidine is dictated by the nature of the binucleophile used. These reactions are often catalyzed by an acid or a base. ijraset.com Furthermore, these pyrimidine derivatives can serve as building blocks for the synthesis of more complex fused heterocyclic systems, such as pyrimido[1,2-a]pyrimidines. ijraset.com
| Binucleophile | Resulting Heterocycle |
| Amidines | Substituted Pyrimidines |
| Guanidines | Aminopyrimidines |
| Urea | Pyrimidinones |
Pyrazole (B372694) Derivatives and Analogs
The reaction of this compound with hydrazine (B178648) and its derivatives is a classical and efficient method for the synthesis of pyrazoles. nih.govdergipark.org.tr This cyclocondensation reaction is highly versatile, allowing for the preparation of a wide range of substituted pyrazoles by varying the substituents on both the dione and the hydrazine. nih.gov The reaction typically proceeds by the initial attack of one of the hydrazine nitrogens on a carbonyl group, followed by cyclization and dehydration to form the aromatic pyrazole ring. chim.it This method is a key strategy for accessing pyrazole-containing scaffolds, which are recognized as privileged structures in medicinal chemistry due to their wide spectrum of biological activities. nih.govnih.gov
| Hydrazine Derivative | Resulting Heterocycle |
| Hydrazine Hydrate | 3-(2-Methoxyphenyl)-5-methylpyrazole |
| Phenylhydrazine | 1-Phenyl-3-(2-methoxyphenyl)-5-methylpyrazole |
| Substituted Hydrazines | Variously Substituted Pyrazoles |
Chromenone Derivatives
The synthesis of chromenone (4H-chromen-4-one) derivatives from 1,3-dicarbonyl compounds is a well-established strategy in heterocyclic chemistry. For precursors like this compound, the formation of the chromenone ring typically proceeds via an intramolecular cyclization. This process generally requires the presence of a hydroxyl group ortho to the carbonyl-containing side chain on the phenyl ring.
Therefore, a common synthetic approach involves two key steps:
Demethylation: The ortho-methoxy group of this compound is converted to a hydroxyl group to yield 1-(2-hydroxyphenyl)butane-1,3-dione. This can be achieved using various demethylating agents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr).
Intramolecular Cyclization: The resulting 1-(2-hydroxyphenyl)butane-1,3-dione is then cyclized under acidic conditions. The phenolic hydroxyl group attacks one of the carbonyl carbons of the β-diketone moiety, followed by dehydration to form the pyranone ring of the chromenone system. For instance, acid-catalyzed cyclization of 1-(2-hydroxyphenyl)butane-1,3-dione leads to the formation of 2-methylchromen-4-one. rsc.org
The general reaction scheme is depicted below:
Scheme 1: Synthesis of 2-Methylchromen-4-one from this compound
This strategy is versatile and allows for the synthesis of various substituted chromenones, which are privileged structures in medicinal chemistry. mdpi.comgoogle.comyoutube.com
Other Fused Heterocycles (e.g., Thiazines)
The 1,3-dicarbonyl unit of this compound is a valuable synthon for constructing other fused heterocyclic systems. One notable example is the synthesis of thiazine (B8601807) derivatives. Thiazines are six-membered heterocyclic compounds containing one nitrogen and one sulfur atom. nih.govnih.gov
The synthesis of a 1,3-thiazine derivative can be accomplished through the cyclocondensation of this compound with a suitable binucleophilic reagent like thiourea (B124793) (H₂NCSNH₂). In a typical reaction, carried out under basic conditions (e.g., using ethanolic potassium hydroxide), the thiourea condenses with the β-diketone to form a dihydropyrimidinethione-type intermediate, which can then rearrange or be further reacted. acs.orgmdpi.com
A plausible reaction pathway leads to the formation of a substituted pyrimidinethione, which is an isomer of a thiazine, or can serve as a precursor to more complex fused thiazine systems. The reaction of this compound with thiourea would be expected to yield 4-(2-methoxyphenyl)-6-methyl-1,2,3,4-tetrahydropyrimidine-2-thione.
| Reactants | Reagent | Product |
| This compound | Thiourea | 4-(2-methoxyphenyl)-6-methyl-1,2,3,4-tetrahydropyrimidine-2-thione |
This condensation reaction highlights the utility of this compound as a versatile building block for accessing a range of heterocyclic scaffolds. nih.gov
Coupling Reactions
Diazonium Ion Coupling Reactions
The active methylene group (the C-2 carbon) in this compound is sufficiently acidic to react with electrophiles, including diazonium ions. This reaction, known as a diazo coupling, is a classic method for forming azo compounds (-N=N-). acs.org
The reaction involves coupling an aryldiazonium salt (Ar-N₂⁺) with the enolate of the β-diketone. The process is typically carried out in a buffered solution to maintain a pH that facilitates the formation of the enolate without decomposing the diazonium salt. The resulting product is an azo-linked compound, specifically 2-[(aryl)diazenyl]-1-(2-methoxyphenyl)butane-1,3-dione. masterorganicchemistry.com
Table 1: Diazonium Ion Coupling Reaction
| β-Diketone | Electrophile | Product |
|---|
These azo compounds are often highly colored and have been investigated for their use as dyes and pigments.
Reductive Coupling and Dimerization Reactions
While specific examples of reductive coupling or dimerization of this compound are not extensively reported, the general reactivity of β-diketones suggests potential pathways for such transformations. Dimerization can occur through various mechanisms, often involving the active methylene carbon.
One possibility is oxidative coupling, where an oxidizing agent promotes the formation of a C-C bond between the active methylene carbons of two diketone molecules. This would lead to the formation of 1,2-bis(2-methoxybenzoyl)-1,2-diacetylethane.
Another approach to dimerization involves using a linking agent to bridge two molecules of the β-diketone. For instance, reacting two equivalents of the diketone with a dihaloalkane could form a dimer linked at the central carbon atoms. A patent describes the formation of β-diketoacid dimer compounds by coupling them with diamines, suggesting a strategy for creating symmetrical dimeric structures. google.com The autoxidation of similar β-diketone structures, like in curcumin, can also lead to dimerization products. mdpi.com
Functionalization Strategies for the Aromatic Moiety
The 2-methoxyphenyl group of the title compound can be functionalized through electrophilic aromatic substitution reactions. The methoxy (B1213986) (-OCH₃) group is a strong activating group and is ortho, para-directing. Given that the ortho position relative to the methoxy group is already substituted, incoming electrophiles will primarily be directed to the para position (C-4) and the other ortho position (C-6) relative to the methoxy group.
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid would likely yield 1-(4-nitro-2-methoxyphenyl)butane-1,3-dione and 1-(6-nitro-2-methoxyphenyl)butane-1,3-dione.
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst would introduce a halogen atom onto the aromatic ring, again at the positions para and ortho to the methoxy group. It is important to control reaction conditions to avoid halogenation at the active methylene position of the diketone moiety. researchgate.net
Friedel-Crafts Acylation/Alkylation: These reactions, using an acyl chloride or alkyl halide with a Lewis acid catalyst, would also be directed to the activated positions on the ring. google.com
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile Source | Predicted Major Products |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 1-(4-Nitro-2-methoxyphenyl)butane-1,3-dione |
These functionalization strategies allow for the modification of the aromatic portion of the molecule, enabling the synthesis of a wide array of derivatives with potentially new chemical and physical properties.
Computational and Theoretical Investigations of 1 2 Methoxyphenyl Butane 1,3 Dione and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for understanding the fundamental properties of 1-(2-methoxyphenyl)butane-1,3-dione at the atomic and electronic levels. These calculations can predict various molecular properties with a high degree of accuracy.
Prediction and Validation of Tautomeric Equilibria and Energy Barriers
A hallmark of β-diketones like this compound is their existence as a mixture of tautomers, primarily the diketo and various keto-enol forms. The position of this equilibrium is crucial as it dictates the molecule's chemical and biological properties.
Computational methods, particularly Density Functional Theory (DFT), are extensively used to predict the relative stabilities of these tautomers. By calculating the electronic energies and Gibbs free energies of the different forms, researchers can determine the most stable tautomer and the equilibrium populations. For analogous compounds like 1-(n-pyridinyl)butane-1,3-diones, DFT calculations have been shown to successfully predict the dominant keto-enol tautomers. ruc.dknih.gov The tautomeric equilibrium between the diketo and keto-enol forms is known to be slow on the NMR timescale, allowing for the experimental determination of equilibrium constants which can then be compared with calculated values. ruc.dk
The energy barriers for the interconversion between tautomers can also be calculated by locating the transition state structures on the potential energy surface. These barriers provide insight into the kinetics of the tautomerization process. For example, in a study of 3-phenyl-2,4-pentanedione, DFT calculations were used to determine the energy barriers for the keto-enol tautomerization, which was found to proceed through a four-membered ring transition state.
Analysis of Solvent Effects on Electronic Structure and Reactivity
The surrounding solvent can significantly influence the electronic structure, reactivity, and tautomeric equilibrium of this compound. Computational models are employed to simulate these solvent effects.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used to account for the bulk electrostatic effects of the solvent. ruc.dk These models treat the solvent as a continuous dielectric medium surrounding the solute molecule. This approach has been successfully applied to study the solvent effects on the tautomerism of pyridinylbutane-1,3-diones, where the calculations were performed in chloroform (B151607). ruc.dk
Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. These interactions can be critical in determining the preferred tautomeric form.
Calculation of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations are powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data for validation of the computational model and assignment of experimental spectra.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. ruc.dk By calculating the nuclear shieldings of the different tautomers and conformers, and then weighting them according to their calculated populations, a theoretical NMR spectrum can be generated. This has been demonstrated for 1-(n-pyridinyl)butane-1,3-diones, where a good correlation between the calculated and experimental ¹³C NMR chemical shifts was achieved. researchgate.netresearchgate.net Such calculations can be crucial for the correct assignment of complex NMR spectra. mdpi.com
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of molecules. nih.gov These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental infrared (IR) and Raman spectra. This comparison aids in the assignment of vibrational modes to specific molecular motions. For instance, the characteristic C=O and C=C stretching frequencies of the diketo and keto-enol forms can be calculated to help identify the tautomeric composition.
Density Functional Theory (DFT) and Ab Initio Methods
A variety of quantum chemical methods are employed in the study of this compound and its analogs.
Density Functional Theory (DFT): DFT methods, particularly those using hybrid functionals like B3LYP, have proven to be a good compromise between accuracy and computational cost for systems of this size. ruc.dknih.gov The choice of basis set is also crucial, with Pople-style basis sets like 6-311++G(d,p) being commonly used to provide a flexible description of the electron distribution. ruc.dknih.gov
Ab Initio Methods: While more computationally demanding, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for certain properties. These methods are often used as benchmarks for DFT calculations.
Molecular Dynamics Simulations for Solution Behavior
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in solution. MD simulations model the movement of atoms over time by solving Newton's equations of motion.
These simulations can provide information on:
Conformational Dynamics: How the molecule explores different shapes and orientations in solution.
Solvation Structure: The arrangement of solvent molecules around the solute.
Transport Properties: Such as diffusion coefficients.
Electronic Structure Analysis and Bonding Characteristics
To gain a deeper understanding of the bonding and electronic properties of this compound, various analysis techniques are applied to the calculated wavefunctions.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into Lewis-type (bonding, lone pair) and non-Lewis-type (antibonding, Rydberg) orbitals. wisc.edu This analysis can quantify the strength of intramolecular interactions, such as the hydrogen bond in the enol form, by examining the donor-acceptor interactions between filled and empty orbitals. For example, the interaction between a lone pair on an oxygen atom and the antibonding orbital of the O-H group can be used to estimate the strength of the hydrogen bond. wisc.edu
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.commasterorganicchemistry.com The energy and shape of the HOMO and LUMO can provide insights into the molecule's reactivity, with the HOMO energy being related to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. youtube.commasterorganicchemistry.com For this compound, FMO analysis can help to understand its reactivity towards electrophiles and nucleophiles.
Molecular Docking Studies for Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with its target protein. In the context of this compound and its derivatives, molecular docking studies have been pivotal in elucidating their potential as inhibitors for various biological targets, particularly in the realm of anticancer research.
Research has explored the interaction of various derivatives of 1,3-dione structures with promising biological targets. For instance, studies on quinoxaline (B1680401) derivatives, which can be synthesized from precursors including dione (B5365651) compounds, have shown significant binding energies with the Epidermal Growth Factor Receptor (EGFR). EGFR is a crucial target in cancer therapy as its overexpression is linked to numerous cancers. nih.gov Molecular docking of these quinoxaline-based compounds, which include a methoxyphenyl moiety, revealed binding energies ranging from -9.57 to -12.03 kcal/mol. nih.gov The most potent compounds in these studies exhibited strong interactions with the EGFR active site, indicating their potential as EGFR inhibitors. nih.gov
Similarly, derivatives of (2-methoxyphenyl)piperazine have been synthesized and evaluated for their affinity towards the dopamine (B1211576) D2 receptor, a key target in the treatment of neurological disorders. Docking analysis of these compounds helped to establish a structure-activity relationship, identifying the key molecular features responsible for high-affinity binding.
In the pursuit of novel anticancer agents, derivatives of 1,2,3-triazole containing a methoxyphenyl group have been synthesized and subjected to molecular docking studies against EGFR tyrosine kinase. scispace.com The results indicated that these compounds fit well into the active site of the enzyme, with some derivatives showing promising cytotoxicity against breast cancer cell lines. scispace.com
Furthermore, isoindoline-1,3-dione derivatives have been investigated as potential anticancer agents through molecular docking against c-Src tyrosine kinase, another important target in cancer. brieflands.com The studies demonstrated that these compounds could effectively bind to the active site of the enzyme, suggesting a probable mechanism for their observed cytotoxic activity. brieflands.com
While direct molecular docking studies on this compound are not extensively reported, the research on its derivatives and analogous structures provides valuable insights into its potential for biological target interaction. These computational investigations are crucial for guiding the synthesis of more potent and selective inhibitors for various therapeutic targets.
Advanced Applications and Research Frontiers for 1 2 Methoxyphenyl Butane 1,3 Dione and Its Derivatives
Catalysis and Catalytic Processes
The ability of 1-(2-Methoxyphenyl)butane-1,3-dione and its derivatives to form stable complexes with a variety of metal ions is central to their catalytic applications. These metal complexes are instrumental in both homogeneous and heterogeneous catalysis, driving a range of chemical transformations with high efficiency and selectivity.
Homogeneous and Heterogeneous Catalysis (e.g., Olefin Oxidation, Epoxidation)
Metal complexes of β-diketonates, including those derived from this compound, are effective catalysts for the oxidation of olefins. In homogeneous catalysis, these complexes, when dissolved in the reaction medium, can activate oxidants such as hydrogen peroxide or organic hydroperoxides for the selective oxidation of carbon-carbon double bonds. The methoxy (B1213986) group on the phenyl ring can influence the catalyst's solubility and electronic properties, thereby affecting its activity and selectivity.
For instance, iron complexes with 1,3-diketone ligands have been investigated for the Wacker-type oxidation of olefins, converting them into valuable ketones at room temperature. rsc.org While specific studies on the 2-methoxy derivative are not prevalent, the general mechanism involves the formation of a metal-oxo or metal-peroxo intermediate that transfers an oxygen atom to the olefin. The steric and electronic properties of the diketonate ligand, such as those offered by the 2-methoxyphenyl group, are crucial in tuning the catalyst's performance.
In the realm of heterogeneous catalysis, these complexes can be immobilized on solid supports like silica (B1680970) or polymers. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. Such supported catalysts are promising for industrial applications, offering a more sustainable and cost-effective route for olefin oxidation and epoxidation. Research in this area focuses on developing robust methods for catalyst immobilization that prevent leaching of the active metal species while maintaining high catalytic activity. The epoxidation of various olefins is a key transformation, and iron-based catalysts, including those with β-diketonate ligands, have shown promise in this area. nih.govnih.gov
Table 1: Illustrative Examples of Olefin Oxidation Catalyzed by β-Diketone Metal Complexes
| Catalyst Type | Olefin Substrate | Oxidant | Product | Conversion (%) | Selectivity (%) |
| Homogeneous Iron(III)-β-diketonate | Styrene | H₂O₂ | Styrene Oxide | 95 | 85 |
| Heterogenized Copper(II)-β-diketonate on Silica | Cyclohexene | TBHP | Cyclohexene Oxide | 88 | 92 |
| Homogeneous Manganese(III)-β-diketonate | 1-Octene | m-CPBA | 1,2-Epoxyoctane | 92 | 90 |
Note: This table presents illustrative data based on typical results for β-diketonate complexes and does not represent specific experimental results for this compound due to the lack of available data.
Polymerization Catalysis and Polymer Property Modification
The metal complexes of this compound and its derivatives are also finding applications in polymerization catalysis. These catalysts can influence the polymerization process and modify the properties of the resulting polymers. For example, cobalt complexes bearing α-diimine ligands have been successfully employed for the highly cis-1,4 selective coordination polymerization of 1,3-butadiene (B125203). nih.gov By analogy, cobalt complexes of β-diketonates like this compound could potentially catalyze such reactions.
Furthermore, the incorporation of polar monomers into nonpolar polymer backbones is a key strategy for modifying polymer properties such as adhesion, dyeability, and compatibility with other materials. Research has demonstrated the copolymerization of 1,3-butadiene with polar monomers like 2-(4-methoxyphenyl)-1,3-butadiene using cobalt catalysts. nih.gov This suggests that derivatives of this compound could be designed as monomers for copolymerization reactions, leading to polymers with tailored surface properties.
Organic Synthesis Applications utilizing Metal Complexes
Beyond oxidation and polymerization, metal complexes of this compound are valuable tools in a broader range of organic synthesis applications. The versatility of β-diketonate ligands allows for the formation of complexes with a wide array of transition metals, each exhibiting unique catalytic activities.
For instance, iron-catalyzed reactions have gained significant attention due to the low cost and low toxicity of iron. Iron(III) β-diketonate complexes can catalyze various C-C and C-heteroatom bond-forming reactions. The specific substitution pattern on the phenyl ring of the diketonate ligand, such as the 2-methoxy group, can influence the catalyst's reactivity and selectivity in these transformations. These complexes can be employed in cross-coupling reactions, hydroformylations, and other important synthetic transformations, providing efficient and sustainable alternatives to more expensive and toxic catalysts based on precious metals.
Materials Science Applications
The unique photophysical and chemical properties of this compound and its derivatives make them valuable components in the design of advanced materials.
Heat Stabilizers for Polymeric Materials
Poly(vinyl chloride) (PVC) is a widely used polymer, but it suffers from poor thermal stability, degrading at processing temperatures through the elimination of hydrogen chloride (HCl). This degradation leads to discoloration and a loss of mechanical properties. β-Diketones, including potentially this compound, are effective organic co-stabilizers in PVC formulations, often used in conjunction with metal soaps like calcium and zinc stearates. researchgate.netkanademy.comacademicjournals.orgresearchgate.net
The stabilizing mechanism of β-diketones involves the replacement of labile allylic chlorine atoms in the PVC backbone, which are the primary initiation sites for degradation. kanademy.comresearchgate.net They can also chelate with zinc chloride (a product of the reaction between zinc stearate (B1226849) and HCl), mitigating its catalytic effect on further degradation. The performance of β-diketone stabilizers is influenced by the electronic nature of the substituents on the ligand. researchgate.net The electron-donating methoxy group in this compound could potentially enhance its stabilizing efficiency.
Table 2: Typical Components of a PVC Heat Stabilizer System Incorporating a β-Diketone
| Component | Function | Typical Concentration (phr) |
| Calcium Stearate | Primary Stabilizer (HCl scavenger) | 0.5 - 1.5 |
| Zinc Stearate | Co-stabilizer | 0.1 - 0.5 |
| β-Diketone (e.g., a derivative of this compound) | Organic Co-stabilizer (replaces labile chlorines, chelates ZnCl₂) | 0.1 - 0.3 |
| Epoxidized Soybean Oil (ESBO) | Secondary Stabilizer (HCl scavenger) | 2.0 - 5.0 |
| Phosphite | Antioxidant and Co-stabilizer | 0.2 - 0.5 |
Note: phr = parts per hundred parts of resin.
Development of Luminescent and Optoelectronic Materials
Lanthanide complexes of β-diketonates are renowned for their strong and sharp emission bands, making them highly attractive for applications in luminescent and optoelectronic devices such as organic light-emitting diodes (OLEDs) and bio-imaging probes. rsc.orgnih.govscirp.orgrsc.orgacs.org The β-diketonate ligand acts as an "antenna," absorbing excitation energy and efficiently transferring it to the central lanthanide ion (e.g., Europium(III) or Terbium(III)), which then emits light at its characteristic wavelength.
The photophysical properties of these complexes, including their absorption and emission wavelengths, quantum yields, and lifetimes, can be finely tuned by modifying the structure of the β-diketonate ligand. rsc.orgnih.gov The presence of the 2-methoxyphenyl group in this compound can influence the energy of the ligand's triplet state, which is a critical factor for efficient energy transfer to the lanthanide ion. The synthesis and characterization of europium(III) complexes with various β-diketonate ligands have demonstrated that the ligand structure plays a crucial role in the resulting luminescence. rsc.orgscirp.orgacs.org While specific studies on the 2-methoxy derivative are limited, the general principles suggest its potential in creating highly luminescent materials.
Analytical Chemistry Applications
The chelating ability of this compound is highly valuable in the field of analytical and separation chemistry. The two oxygen atoms of the β-diketone group can form a six-membered ring with a metal ion, a highly stable configuration. This property makes it an excellent agent for solvent extraction, a technique used to separate metal ions from aqueous solutions.
In this process, an organic solvent containing the β-diketone is mixed with an aqueous solution containing the metal ions. The diketone selectively forms a neutral, lipophilic complex with the target metal ion. This complex is then extracted into the organic phase, leaving other ions behind in the aqueous phase. The efficiency of this extraction can be influenced by factors such as pH and the presence of other coordinating molecules, known as synergists. researchgate.net
Research on similar β-diketone compounds, such as 4,4,4-trifluoro-1-(biphenyl-4-yl)butane-1,3-dione, has demonstrated their effectiveness in the extraction and separation of light lanthanoids when used in combination with phosphine (B1218219) oxides. researchgate.net The separation factors between different metal ions can be enhanced by carefully selecting the β-diketone and the synergistic agent. researchgate.net The methoxy substituent on this compound can modulate its electronic properties and solubility, potentially offering unique selectivity for certain metal ions.
Table 1: Examples of β-Diketone Derivatives in Metal Extraction
| β-Diketone Derivative | Target Metals | Application |
|---|---|---|
| 4,4,4-Trifluoro-1-(biphenyl-4-yl)butane-1,3-dione | Lanthanoids (La-Gd) | Solvent extraction and separation. researchgate.net |
| Thenoyltrifluoroacetone (HTTA) | Lanthanoids | Synergistic extraction. researchgate.net |
This table provides examples of related compounds to illustrate the application principles.
Derivatives of 1,3-diones are being integrated into advanced sensing devices for the detection of metal ions and other analytes. A notable application is in the development of fluorescent chemosensors. These sensors are designed by incorporating the dione (B5365651) moiety into a larger molecular framework, often a conjugated polymer, that exhibits fluorescence. nih.govresearchgate.net
The principle of detection relies on the interaction between the target analyte, typically a metal ion, and the dione binding site. When the metal ion coordinates with the dione, it can alter the electronic properties of the entire fluorescent molecule. This interaction often leads to a change in the fluorescence intensity, such as quenching (a decrease in fluorescence), or a shift in the emission wavelength. nih.gov This change is measurable and can be correlated to the concentration of the analyte.
For example, a polymer-based fluorescent chemosensor incorporating propane-1,3-dione moieties has been successfully developed for the highly sensitive and selective detection of copper (Cu²⁺) and iron (Fe³⁺) ions. nih.govresearchgate.net The sensor demonstrated significant fluorescence quenching upon the addition of these specific ions, with detection limits in the nanomolar to micromolar range. nih.gov The design of such sensors can be fine-tuned by modifying the structure of the dione precursor, like this compound, to optimize selectivity and sensitivity for specific environmental or biological monitoring applications. mdpi.com
Table 2: Performance of a Propane-1,3-dione-based Fluorescent Sensor
| Analyte | Detection Limit | Quenching Constant (Ksv) |
|---|---|---|
| Copper (Cu²⁺) | 5 nM | 1.28 × 10⁸ M⁻¹ |
Data adapted from a study on a polymer sensor incorporating propane-1,3-dione derivatives. nih.gov
Pharmacological Potential and Biomedical Applications
This compound serves as a valuable scaffold in medicinal chemistry for the development of new drug substances. Its structure contains key pharmacophoric features that can be readily modified to create a diverse library of compounds for biological screening. The β-diketone core is a versatile platform for chemical reactions, and the methoxyphenyl group can be altered to modulate properties like lipophilicity, metabolic stability, and target binding.
This compound is structurally related to chalcones (1,3-diaryl-2-propen-1-ones), which are well-known precursors in the biosynthesis of flavonoids and possess a wide array of pharmacological activities. nih.govnih.govsemanticscholar.org The synthetic accessibility of this compound allows chemists to use it as a starting material for creating more complex heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, which are prevalent in many clinically used drugs. jscimedcentral.com For example, the synthesis of various drug-like libraries, such as 2H-benzopyrans, often starts from simple phenolic and carbonyl-containing building blocks. mdpi.com The exploration of derivatives from this scaffold could lead to the discovery of novel agents for a range of therapeutic areas.
A significant area of research for derivatives of methoxyphenyl-containing β-diketones and related structures is in oncology and immunology. Numerous studies have demonstrated the potent anti-inflammatory and anticancer activities of these compounds. nih.gov
Anti-inflammatory Activity: The anti-inflammatory properties of chalcone (B49325) derivatives, which share structural similarities, are well-documented. nih.gov These compounds can inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes, nitric oxide (NO), and various interleukins. nih.govmdpi.com For example, butein, a tetrahydroxychalcone, has been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2) via the COX-2 pathway in human whole blood. semanticscholar.org Derivatives of this compound could be designed to act as specific enzyme inhibitors or to modulate inflammatory signaling pathways like NF-κB. mdpi.com
Anticancer Activity: Derivatives incorporating the methoxyphenyl group have shown promise as anticancer agents. Research into 1,3,4-thiadiazole (B1197879) derivatives bearing a 3-methoxyphenyl (B12655295) substituent revealed weak to moderate cytotoxic activity against human breast cancer cell lines, including MCF-7 (estrogen-dependent) and MDA-MB-231 (estrogen-independent). mdpi.comresearchgate.netresearchgate.net While the activity was modest, these findings provide a basis for further structural optimization to enhance potency. mdpi.com
Other studies on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have identified compounds with significant cytotoxicity against human glioblastoma (U-87) cells. mdpi.com The mechanism of action for these types of compounds can be multifaceted, including the induction of apoptosis (programmed cell death), inhibition of tubulin polymerization, or targeting specific cellular proteins like caspases. nih.govresearchgate.net
Table 3: Anticancer Activity of Selected Methoxyphenyl Derivatives
| Compound/Derivative | Cell Line | Activity/Effect | Concentration |
|---|---|---|---|
| 1,3,4-Thiadiazole derivative (SCT-4) | MCF-7 (Breast Cancer) | Decreased DNA biosynthesis to 70% ± 3. mdpi.comresearchgate.net | 100 µM |
| 1,3,4-Thiadiazole derivative (SCT-5) | MDA-MB-231 (Breast Cancer) | Decreased DNA biosynthesis to 71% ± 3. mdpi.com | 100 µM |
This table summarizes findings from studies on derivatives containing a methoxyphenyl group to illustrate the anticancer potential.
Antimicrobial and Antifungal Properties
Table 1: Examples of Dione Derivatives and their Antimicrobial Activity
| Compound Class | Organism(s) | Observed Effect |
| Pyrimidine (B1678525) derivatives of indane-1,3-dione | Bacteria and Fungi | Antibacterial and antifungal activity derpharmachemica.com |
| Pyrrolidine derivatives | Various harmful bacteria | Growth inhibition nih.gov |
Role as Intermediates or Scaffolds in Drug Design and Synthesis
The 1,3-dione moiety is a valuable building block in the synthesis of more complex molecules with therapeutic potential. Its reactivity allows for the construction of various heterocyclic systems, which are prevalent in many pharmaceuticals. derpharmachemica.com For example, indane-1,3-dione, a related structure, is a versatile scaffold used in the design of a wide array of biologically active molecules. mdpi.com The synthesis of novel compounds often involves the chemical modification of the dione core to explore new chemical spaces and identify potent drug candidates. mdpi.com The development of imidazo[1,2-a]pyrimidine (B1208166) derivatives, for instance, highlights a method for creating a library of compounds with potential therapeutic applications. nih.gov Furthermore, the click reaction, a powerful tool in medicinal chemistry, has been utilized to create 1,2,3-triazole tethered derivatives of complex molecules, demonstrating the adaptability of such synthetic strategies. plos.org
Applications in Diagnostic Imaging (e.g., Contrast Agents)
The unique chemical properties of compounds containing the 1-(2-methoxyphenyl)piperazine (B120316) substructure, which can be conceptually related to derivatives of this compound, have led to their investigation in the field of diagnostic imaging. Specifically, these compounds have been explored as ligands for receptors in the central nervous system, which can be labeled with positron-emitting isotopes for use in Positron Emission Tomography (PET). nih.gov For example, a derivative, [O-methyl-11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione, has been developed as a radioligand for imaging 5-HT1A serotonin (B10506) receptors. nih.gov This allows for the non-invasive in vivo visualization and study of these receptors, which are implicated in various neuropsychiatric disorders. nih.gov The development of such targeted imaging agents is crucial for understanding disease mechanisms and for the development of new therapies.
Enzyme Inhibition Studies (e.g., COX-2 inhibition)
A significant area of research for dione derivatives has been in the development of selective inhibitors of cyclooxygenase-2 (COX-2). The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. researchgate.net Various derivatives of cyclic imides and other related structures have been synthesized and evaluated for their COX-2 inhibitory activity. researchgate.net For instance, certain cyclic imide derivatives have shown high potency and selectivity for COX-2. researchgate.net Docking studies have provided insights into how these molecules bind to the active site of the COX-2 enzyme, often revealing key interactions with specific amino acid residues. researchgate.net The 4-methoxyphenyl (B3050149) group, present in this compound, has been incorporated into various compounds designed as COX-2 inhibitors. nih.gov
Table 2: Examples of Dione Derivatives as COX-2 Inhibitors
| Compound Class | Key Finding |
| Cyclic imide derivatives | Potent and selective COX-2 inhibition researchgate.net |
| Chalcone phenyltriazole derivatives | Dual inhibitors of COX-2 and 5-LOX nih.gov |
Structure-Activity Relationship (SAR) Studies for Biological Effects
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound and related compounds, SAR studies have been instrumental in optimizing their therapeutic properties. For example, in the development of COX-2 inhibitors, SAR studies have shown that the nature and position of substituents on the core scaffold significantly impact potency and selectivity. nih.gov In the context of 5-HT1A receptor antagonists, the inclusion of a benzotriazole (B28993) moiety was found to contribute to the affinity for both 5-HT1A and 5-HT2 receptors. nih.gov These studies guide medicinal chemists in the rational design of new compounds with improved efficacy and safety profiles by identifying the key structural features responsible for the desired biological effects.
Conclusion and Future Research Directions
Summary of Current Research Understanding
The current understanding of 1-(2-Methoxyphenyl)butane-1,3-dione is primarily limited to its identification and basic characterization. It is recognized as a distinct chemical entity with a defined molecular structure and properties. The presence of the β-dicarbonyl moiety suggests the potential for keto-enol tautomerism, a common characteristic of this class of compounds. The methoxy (B1213986) group at the ortho position of the phenyl ring likely influences the compound's electronic properties and conformational preferences. However, without specific studies, these remain theoretical considerations.
Identification of Remaining Knowledge Gaps and Challenges
The primary knowledge gap concerning this compound is the near-complete absence of empirical research data. There is a lack of published studies on:
Optimized Synthesis: While general methods for the synthesis of β-dicarbonyl compounds are well-established, specific, high-yield synthetic routes tailored to this compound have not been reported.
Spectroscopic and Crystallographic Data: Comprehensive analysis using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography is needed to fully elucidate its structural and electronic properties.
Chemical Reactivity: Detailed studies on its reactivity, including the exploration of its behavior in various organic reactions, are absent from the literature.
Biological Activity: There is no available information on the potential biological or pharmacological activities of this compound.
The main challenge for researchers is the current obscurity of the compound. Without preliminary data suggesting unique properties or applications, securing funding and justifying dedicated research efforts can be difficult.
Prospective Avenues for Future Research and Development Initiatives
Given the significant knowledge gaps, the avenues for future research are broad and fundamental. The following areas represent key starting points for any future investigation into this compound:
Development of Efficient Synthetic Methodologies: The initial focus should be on establishing and optimizing a reliable synthetic pathway to produce the compound in sufficient quantities for further study.
Comprehensive Physicochemical Characterization: A thorough investigation of its structural, spectroscopic, and thermal properties is essential to build a foundational understanding of the molecule.
Exploration of Coordination Chemistry: The β-dicarbonyl group is an excellent chelating ligand for metal ions. Future research could explore the synthesis and characterization of metal complexes of this compound, which could have applications in catalysis or materials science.
Screening for Biological Activity: A broad screening of the compound for various biological activities, such as antimicrobial, antioxidant, or enzyme inhibitory effects, could uncover potential applications in medicinal chemistry.
Comparative Studies: A comparative study of the properties and reactivity of this compound with its 3-methoxy and 4-methoxy isomers could provide valuable insights into the influence of the methoxy group's position on the compound's behavior.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
